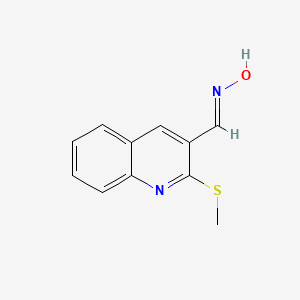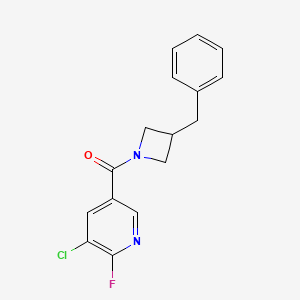
(3-Benzylazetidin-1-yl)-(5-chloro-6-fluoropyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Benzylazetidin-1-yl)-(5-chloro-6-fluoropyridin-3-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a member of the azetidine family, which is known for its diverse biological and pharmacological activities.
Wirkmechanismus
The mechanism of action of (3-Benzylazetidin-1-yl)-(5-chloro-6-fluoropyridin-3-yl)methanone is not fully understood. However, studies have suggested that it exerts its biological activity by inhibiting various signaling pathways. For instance, in a study conducted by Zhang et al. (2019), (3-Benzylazetidin-1-yl)-(5-chloro-6-fluoropyridin-3-yl)methanone was found to inhibit the Akt/mTOR signaling pathway, which plays a critical role in cancer cell proliferation and survival. It was also found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses (Zhang et al., 2019).
Biochemical and Physiological Effects:
(3-Benzylazetidin-1-yl)-(5-chloro-6-fluoropyridin-3-yl)methanone has been shown to exhibit various biochemical and physiological effects. In a study conducted by Li et al. (2020), it was found to inhibit the growth of bacterial strains by disrupting the bacterial cell membrane and inhibiting DNA synthesis. Furthermore, in a study conducted by Zhang et al. (2019), it was found to induce apoptosis in breast cancer cells by activating the caspase-3 pathway. It was also found to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway (Zhang et al., 2019).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (3-Benzylazetidin-1-yl)-(5-chloro-6-fluoropyridin-3-yl)methanone in lab experiments is its diverse biological and pharmacological activities. It has been shown to exhibit potent anticancer, anti-inflammatory, and antimicrobial activities, making it a promising candidate for drug development. However, one of the limitations of using (3-Benzylazetidin-1-yl)-(5-chloro-6-fluoropyridin-3-yl)methanone in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
For research on (3-Benzylazetidin-1-yl)-(5-chloro-6-fluoropyridin-3-yl)methanone include investigating its potential applications in the treatment of other types of cancer, studying its mechanism of action in more detail, improving its solubility and bioavailability, and exploring its potential applications in other fields of research.
Synthesemethoden
The synthesis of (3-Benzylazetidin-1-yl)-(5-chloro-6-fluoropyridin-3-yl)methanone involves the reaction of 3-benzylazetidine and 5-chloro-6-fluoropyridine-3-carboxylic acid. The reaction is catalyzed by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure (3-Benzylazetidin-1-yl)-(5-chloro-6-fluoropyridin-3-yl)methanone.
Wissenschaftliche Forschungsanwendungen
(3-Benzylazetidin-1-yl)-(5-chloro-6-fluoropyridin-3-yl)methanone has shown potential applications in various fields of scientific research. It has been studied for its anticancer, anti-inflammatory, and antimicrobial activities. In a study conducted by Zhang et al. (2019), (3-Benzylazetidin-1-yl)-(5-chloro-6-fluoropyridin-3-yl)methanone was found to exhibit potent anticancer activity against human breast cancer cells. It was also found to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Li et al., 2020). Furthermore, (3-Benzylazetidin-1-yl)-(5-chloro-6-fluoropyridin-3-yl)methanone has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines (Zhang et al., 2019).
Eigenschaften
IUPAC Name |
(3-benzylazetidin-1-yl)-(5-chloro-6-fluoropyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O/c17-14-7-13(8-19-15(14)18)16(21)20-9-12(10-20)6-11-4-2-1-3-5-11/h1-5,7-8,12H,6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIMZCRIJCLVMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(N=C2)F)Cl)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

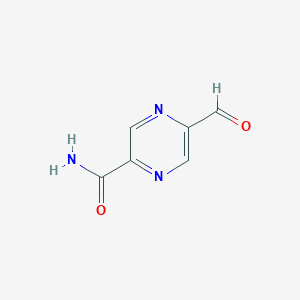
![1-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-fluorophenyl)urea](/img/structure/B2740175.png)
![3-Bromo-6-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride](/img/structure/B2740177.png)
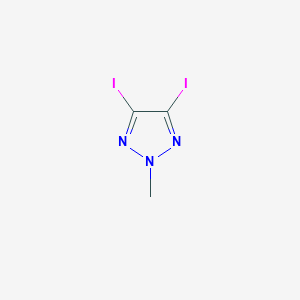
![1-tert-butyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2740180.png)

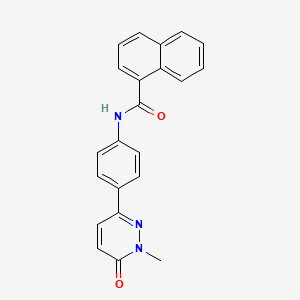
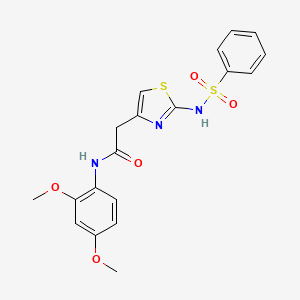
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2740185.png)
![3-Chloro-2-({4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B2740190.png)

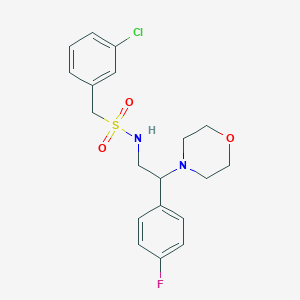
![Methyl 2-{[(tert-butylamino)carbothioyl]amino}-3,3-dimethylbutanoate](/img/structure/B2740193.png)
